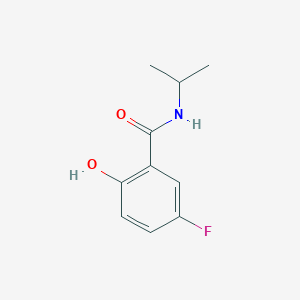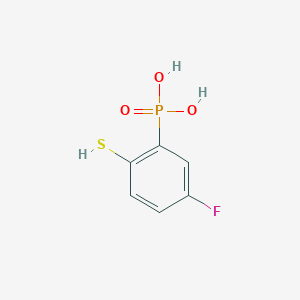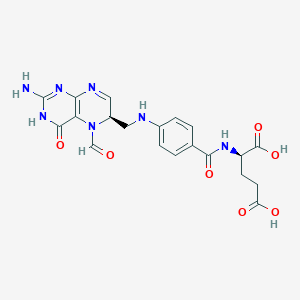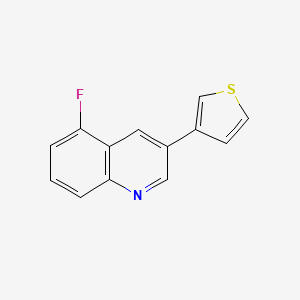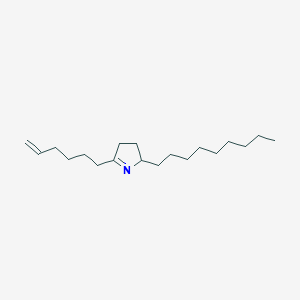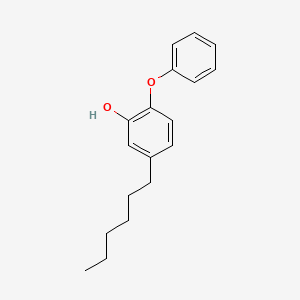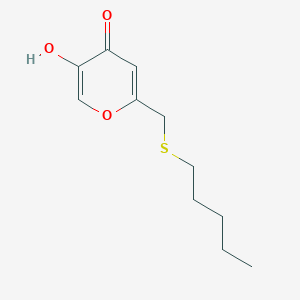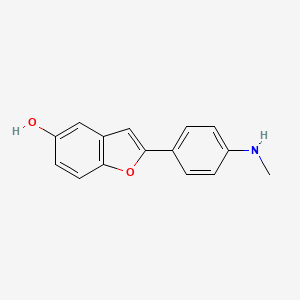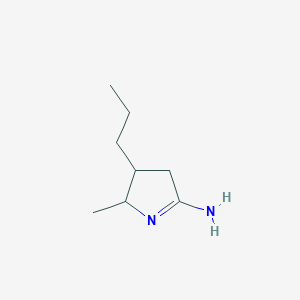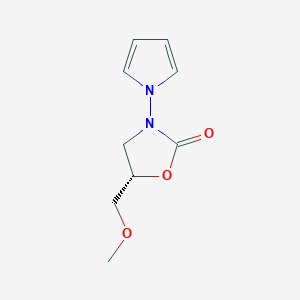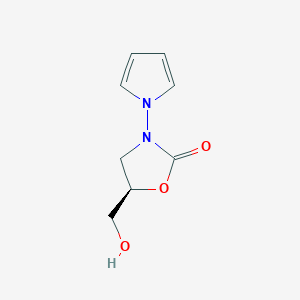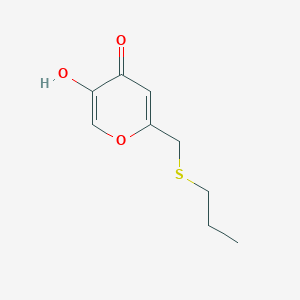
5-hydroxy-2-(propylthiomethyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-(propylthiomethyl)-4H-pyran-4-one is a compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(propylthiomethyl)-4H-pyran-4-one typically involves the reaction of 2-thioxoazines with chlorokojic acid in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction leads to the formation of hybrid molecules containing fragments of kojic acid and azaheterocycle linked by the SCH2 spacer .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(propylthiomethyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl or thioether groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or thiols.
Scientific Research Applications
5-Hydroxy-2-(propylthiomethyl)-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a tyrosinase inhibitor.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-(propylthiomethyl)-4H-pyran-4-one involves its interaction with various molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can be beneficial in treating hyperpigmentation disorders .
Comparison with Similar Compounds
Similar Compounds
Kojic Acid: 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one, widely used in the pharmaceutical and cosmetic industries.
5-Hydroxy-2(5H)-furanone: Known for its reactivity and use in organic synthesis.
Uniqueness
5-Hydroxy-2-(propylthiomethyl)-4H-pyran-4-one is unique due to its specific structural features, such as the propylthiomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12O3S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
5-hydroxy-2-(propylsulfanylmethyl)pyran-4-one |
InChI |
InChI=1S/C9H12O3S/c1-2-3-13-6-7-4-8(10)9(11)5-12-7/h4-5,11H,2-3,6H2,1H3 |
InChI Key |
DKYLUTJQQPXXLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=CC(=O)C(=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


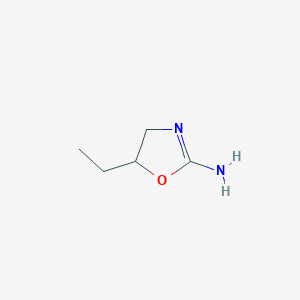
![5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine](/img/structure/B10844747.png)
